molecular formula C13H10N2O3 B1276561 Benzophenone, 4-nitro-, oxime CAS No. 38032-13-2

Benzophenone, 4-nitro-, oxime

Cat. No.: B1276561
CAS No.: 38032-13-2
M. Wt: 242.23 g/mol
InChI Key: LNOLJFCCYQZFBQ-YPKPFQOOSA-N
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Description

Benzophenone, 4-nitro-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH This compound is derived from benzophenone, which is a widely used organic compound in various chemical reactions and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 4-nitro-, oxime typically involves the reaction of 4-nitrobenzophenone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds as follows:

  • Dissolve 4-nitrobenzophenone in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride and a base such as sodium acetate.
  • Heat the mixture under reflux conditions for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Recrystallize the product from a suitable solvent to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzophenone, 4-nitro-, oxime undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The oxime group can participate in substitution reactions, particularly in the presence of strong acids or bases.

    Rearrangement: The compound can undergo the Beckmann rearrangement to form amides under acidic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Rearrangement: Acidic conditions using sulfuric acid or polyphosphoric acid.

Major Products Formed:

    Reduction: 4-amino-benzophenone.

    Substitution: Various substituted benzophenone derivatives.

    Rearrangement: Corresponding amides.

Scientific Research Applications

Benzophenone, 4-nitro-, oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzophenone, 4-nitro-, oxime involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxime group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can result in the modulation of biological pathways and exert various effects.

Comparison with Similar Compounds

    Benzophenone oxime: Lacks the nitro group, resulting in different chemical properties and reactivity.

    4-nitrobenzophenone: Lacks the oxime group, leading to different applications and reactivity.

    Benzophenone, 4-amino-, oxime: Contains an amino group instead of a nitro group, resulting in different biological activities.

Uniqueness: Benzophenone, 4-nitro-, oxime is unique due to the presence of both the nitro and oxime groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(NZ)-N-[(4-nitrophenyl)-phenylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9,16H/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOLJFCCYQZFBQ-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38032-13-2
Record name Benzophenone, 4-nitro-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038032132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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